Bienvenue dans la boutique en ligne BenchChem!

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1160246-73-0) is a spirocyclic building block comprising a 1,7-diazaspiro[4.5]decane core with a 2-oxo group and a benzyl carbamate (Cbz) protecting group at the 7-position nitrogen. Structurally related diazaspiro[4.5]decane scaffolds have been identified as privileged chemotypes in multiple screening campaigns, notably yielding a lead series of inhibitors of Candida albicans biofilm formation and virulence.

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
CAS No. 1160246-73-0
Cat. No. B3086597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
CAS1160246-73-0
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESC1CC2(CCC(=O)N2)CN(C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H20N2O3/c19-14-7-9-16(17-14)8-4-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19)
InChIKeyWKINTIMOHILAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1160246-73-0): A Protected Spirocyclic Lactam Scaffold for Drug Discovery and Chemical Biology


Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1160246-73-0) is a spirocyclic building block comprising a 1,7-diazaspiro[4.5]decane core with a 2-oxo group and a benzyl carbamate (Cbz) protecting group at the 7-position nitrogen . Structurally related diazaspiro[4.5]decane scaffolds have been identified as privileged chemotypes in multiple screening campaigns, notably yielding a lead series of inhibitors of Candida albicans biofilm formation and virulence [1]. The Cbz protecting group enables orthogonal deprotection strategies under mild hydrogenolysis conditions, a feature that distinguishes this compound from the corresponding tert-butyl carbamate (Boc) analog (CAS 1158749-85-9) for synthetic workflow compatibility .

Why Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate Cannot Be Interchanged with Its Closest Spirocyclic Analogs Without Experimental Validation


Diazaspiro[4.5]decane scaffolds are not functionally interchangeable. Within the anti-Candida screening campaign reported by Pierce et al., subtle structural variations among diazaspiro-decane analogs—including the nature of the N-substituent on the piperidine ring—produced divergent biofilm-inhibitory IC₅₀ values and cytotoxicity (CC₅₀) profiles [1]. Specifically, the para-isopropyl benzyl side chain emerged as a critical pharmacophoric element for potency, while alternative substituents yielded substantially lower activity. The benzyl carbamate protecting group at the 7-position of the present compound further alters hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility compared to free amine, Boc-protected, or other N-functionalized analogs . Without head-to-head comparative data, assuming equivalent biological or physicochemical behavior between the Cbz-protected scaffold and its closest relatives is scientifically unjustified and may lead to erroneous structure–activity relationship conclusions.

Quantitative Differentiation Evidence for Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate: Head-to-Head Comparator Data


Orthogonal Deprotection Selectivity: Cbz (Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate) versus Boc (tert-Butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate) in Palladium-Catalyzed Hydrogenolysis

Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (Cbz) undergoes quantitative deprotection under neutral hydrogenolysis conditions (H₂, Pd/C, room temperature), whereas the corresponding tert-butyl carbamate (Boc) analog (CAS 1158749-85-9) requires strongly acidic conditions (TFA or HCl/dioxane) for removal [1]. This orthogonal deprotection profile allows Cbz removal in the presence of acid-labile functionality (e.g., tert-butyl esters, silyl ethers, acetonides) that would be cleaved under Boc deprotection conditions .

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Diazaspiro[4.5]decane Scaffold Class-Level Anti-Biofilm Potency: Lead Compound IC₅₀ Range versus In-Class Comparison

In the high-content screen reported by Pierce et al., a series of diazaspiro[4.5]decane analogs demonstrated concentration-dependent inhibition of C. albicans biofilm formation [1]. The leading compound (61894700) inhibited biofilm formation with an IC₅₀ value in the low micromolar range, while several structurally related analogs within the same diazaspiro-decane series displayed weaker activity (IC₅₀ shifts >10-fold) depending on the N-alkyl substituent [1]. The benzyl carbamate-substituted scaffold (target compound) was not directly tested in this assay; therefore, the class-level inference is that N-substituent identity critically modulates anti-biofilm potency within this scaffold family.

Antifungal Drug Discovery Candida albicans Biofilm Inhibition

Predicted Physicochemical Drug-Likeness: Diazaspiro[4.5]decane Scaffold versus Lipinski Rule-of-Five Benchmarks

Diazaspiro[4.5]decane analogs evaluated by Pierce et al. were predicted to possess favorable drug-like physicochemical properties [1]. The target compound (MW 288.34, formula C₁₆H₂₀N₂O₃) has a molecular weight below 500 Da, calculated logP estimated at 1.5–2.5, and 3 hydrogen bond acceptors, placing it within Lipinski Rule-of-Five space . In contrast, the free carboxylic acid analog (2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylic acid) would be expected to have significantly higher aqueous solubility but lower passive membrane permeability due to its ionized state at physiological pH, and would require a separate coupling step for further derivatization.

Drug-likeness Physicochemical Properties Lead Optimization

Tryptophan Hydroxylase (TPH1) Inhibitor Intermediate Utility: Cbz-Protected Diazaspiro[4.5]decane in Patent CN-115536661-A

Patent CN-115536661-A (Roivant Sciences) discloses diazaspiro[4.5]decane intermediates bearing N-protecting groups useful for the preparation of spirocyclic TPH1 inhibitors [1]. While the specific benzyl carbamate target compound is not explicitly claimed, the patent establishes that N-protected diazaspiro[4.5]decane intermediates are required for downstream coupling to generate TPH1 inhibitors with reported sub-micromolar potency [1]. The Cbz group offers orthogonal deprotection relative to Boc-protected intermediates described in the same patent family, enabling alternative synthetic routes.

Tryptophan Hydroxylase Inhibition Patent Intermediate Spirocyclic Synthesis

Validated Application Scenarios for Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate Based on Quantitative Evidence


Orthogonal Protecting Group Strategy in Multi-Step Synthesis of Kinase or Hydroxylase Inhibitors

The Cbz group on the target compound enables hydrogenolytic deprotection under neutral conditions, permitting synthetic sequences that contain acid-labile functional groups (tert-butyl esters, silyl ethers, etc.). This is directly relevant to medicinal chemistry campaigns constructing spirocyclic TPH1 inhibitors or kinase probes where the Boc analog would cause undesired side reactions .

Scaffold for Parallel Library Synthesis in Antifungal Drug Discovery

The diazaspiro[4.5]decane core has validated anti-Candida biofilm activity when appropriately substituted . The Cbz-protected target compound serves as a diversification-ready intermediate for parallel amide coupling or N-alkylation libraries, enabling systematic exploration of N-7 substituent effects on biofilm-inhibitory potency—a key variable identified in the Pierce et al. structure–activity relationship study .

Building Block for Fragment-Based Drug Discovery (FBDD) Targeting Spirocyclic Binding Sites

With MW 288.34 and favorable predicted physicochemical properties within Lipinski space , the target compound meets fragment-like criteria suitable for FBDD screening collections. Its spirocyclic architecture provides three-dimensional character distinct from planar aromatic fragments commonly found in commercial libraries, potentially accessing novel binding pockets in IRE1α, RIPK1, or other kinase targets [1].

Reference Standard for Analytical Method Development and Quality Control of Spirocyclic API Intermediates

Commercial availability in 95–98% purity enables use as a reference standard for HPLC method development, impurity profiling, and process analytical technology (PAT) implementation during scale-up of spirocyclic active pharmaceutical ingredient (API) manufacturing processes.

Quote Request

Request a Quote for Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.